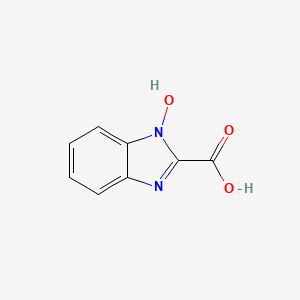

1-羟基苯并咪唑-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Hydroxybenzimidazole-2-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .Molecular Structure Analysis

The molecular weight of 1-Hydroxybenzimidazole-2-carboxylic acid is 162.15 . The empirical formula is C8H6N2O2 .Chemical Reactions Analysis

The chemical reactions involve an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step . It is suggested that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .科学研究应用

缓蚀作用

- 苯并咪唑衍生物,包括 1-羟基苯并咪唑,已被研究其对盐酸溶液中铁腐蚀的抑制作用。这些化合物通过吸附在铁表面上表现出缓蚀作用,它们的效率随着浓度的增加而提高 (Khaled, 2003)。

潜在的抗癌应用

- N-羟基苯并咪唑,包括 1-羟基苯并咪唑-2-羧酸在内的类别,已显示出对人乳酸脱氢酶 A 的抑制效力,表明具有作为抗癌剂的潜力。一种特定化合物在抑制某些癌细胞系中的细胞增殖方面表现出显着的效力 (Yue & Wang, 2015)。

酶学研究中的化学建模

- 1-羟基苯并咪唑的衍生物已被合成,以评估作为丝氨酸蛋白酶中 Asp-His-Ser 三联体的化学模型。这些模型有助于理解酶作用的机制 (Jones & Taylor, 1977)。

电化学传感应用

- 已开发出用 1-羟基苯并咪唑修饰的电极,用于某些生物分子的电化学测定,证明了该化合物在创建灵敏且选择性的传感器方面的潜力 (Madhuchandra & Swamy, 2020)。

酶促生物修复

- 1-羟基苯并咪唑是某些杀虫剂生物降解途径中的代谢产物。它是由放线菌属等微生物形成的,表明它在环境生物修复过程中发挥作用 (Pandey et al., 2010)。

荧光和结构研究

- 苯并咪唑衍生物,与 1-羟基苯并咪唑-2-羧酸相关,已被用于形成具有有趣结构和荧光性质的金属有机骨架,表明在材料科学中的潜在应用 (Yao et al., 2008)。

光物理性质

- 对 1-羟基苯并咪唑的光物理性质的研究揭示了其激发态中的质子化平衡,有助于我们理解其在不同 pH 条件下的行为及其在光化学中的潜在应用 (Mishra & Dogra, 1985)。

作用机制

Target of Action

Imidazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

For example, some imidazole derivatives have been found to inhibit certain enzymes, disrupt cell membranes, or interfere with DNA synthesis .

Biochemical Pathways

For instance, they may inhibit enzymatic reactions, disrupt signal transduction pathways, or interfere with DNA replication and transcription .

Result of Action

Based on the known activities of imidazole derivatives, it can be inferred that this compound may have a variety of effects, such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or modulating immune responses .

未来方向

属性

IUPAC Name |

1-hydroxybenzimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)7-9-5-3-1-2-4-6(5)10(7)13/h1-4,13H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHROBPZWETYCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)

![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)

![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2916175.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide](/img/structure/B2916179.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)

![Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2916189.png)